Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-
Description
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- (CAS: Not explicitly provided in evidence; structurally related derivatives include 104849-77-6, 104849-79-8, and 104849-78-7 ) is a substituted benzimidamide derivative characterized by an ethoxycarbonyloxy (-O-CO-O-C₂H₅) functional group attached to the amidine nitrogen.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-10(13)15-12-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWWAUALEZIYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/C1=CC=CC=C1)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- typically involves the reaction of benzenecarboximidamide with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide compounds.
Scientific Research Applications
Prodrug Development
One of the primary applications of this compound lies in its role as a prodrug . Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The ethoxycarbonyl moiety enhances bioavailability and membrane permeability, making it suitable for oral administration and other routes.
Table 1: Prodrug Characteristics
| Feature | Description |
|---|---|
| Bioavailability | Enhanced compared to parent compounds |
| Metabolic Conversion | Cleaved by esterases and other enzymes in vivo |
| Therapeutic Applications | Used in various pharmaceutical compositions |
Therapeutic Applications
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- has been investigated for several therapeutic uses:
- Anti-inflammatory Agents : The compound has shown promise in treating conditions like arthritis and other inflammatory diseases due to its ability to modulate inflammatory pathways .
- Cancer Treatment : Research indicates potential applications in oncology, where it may serve as an adjunct therapy to enhance the efficacy of traditional chemotherapeutics while reducing side effects .
- Pain Management : Studies suggest that this compound could be effective in managing both acute and chronic pain, potentially offering a new avenue for analgesic development .
Case Study 1: Prodrug Efficacy
A study highlighted the efficacy of benzenecarboximidamide derivatives as prodrugs for glycoprotein IIb/IIIa antagonists. The derivatives demonstrated improved bioavailability when administered non-systemically compared to their parent drugs, underscoring their potential in cardiovascular therapies .
Case Study 2: Anti-inflammatory Properties
In another investigation, compounds similar to benzenecarboximidamide were tested for their anti-inflammatory effects in models of rheumatoid arthritis. The results indicated significant reductions in inflammatory markers, suggesting that these compounds could be developed into effective treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- involves its interaction with molecular targets, such as enzymes and proteins. The ethoxycarbonyl group can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound valuable for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Key Derivatives Identified in Evidence:
4-Nitro-N-[(ethoxycarbonyl)oxy]-benzenecarboximidamide (CAS: 104849-79-8)
- Molecular Formula: C₁₀H₁₂N₃O₅
- Molecular Weight: ~269.22 g/mol (calculated)
- Substituent: Nitro group increases acidity (pKa ~1.95 predicted in analogs ) and stabilizes negative charge.
2-Methyl-N-[(ethoxycarbonyl)oxy]-benzenecarboximidamide (CAS: 104849-77-6)
- Molecular Formula: C₁₁H₁₅N₂O₃
- Molecular Weight: ~235.25 g/mol (calculated)
- Substituent: Methyl group at ortho position may sterically hinder interactions but improve lipophilicity.
Comparison Table:
Functional Group Modifications
A. Ethoxycarbonyloxy vs. Methoxybenzoyloxy Derivatives
- Ethoxycarbonyloxy Group: Introduces a labile ester linkage, enabling hydrolysis to release active amidoxime species.
- Methoxybenzoyloxy Group (e.g., CAS 68451-78-5 ): Aryl ester groups enhance stability but reduce hydrolytic reactivity. For example, 4-chloro-N-[(4-methoxybenzoyl)oxy]- has a predicted boiling point of 408.8°C , higher than ethoxycarbonyloxy analogs due to aromatic stacking.
B. Bis(oxy)-Linked Derivatives
- Hexamidine (CAS 3811-75-4 ): 4,4'-(1,6-Hexanediylbis(oxy))bis-benzenecarboximidamide. The hexane linker improves flexibility, enhancing preservative efficacy via membrane disruption .
- Butylene-Linked Analogs (e.g., CAS 121324-49-0 ): Shorter linkers (1,4-butanediyl) restrict conformational freedom but improve DNA binding (binding energy: -8.11 kcal/mol ).
Biological Activity
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- is characterized by its unique structure that includes a benzenecarboximidamide core with an ethoxycarbonyl group. Its molecular formula is C11H14N2O3, and it has a molecular weight of 226.24 g/mol. The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
The biological activity of benzenecarboximidamide derivatives often involves their interaction with specific enzymes or receptors in the body. Research indicates that compounds with similar structures can exhibit:
- Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial activity : Targeting bacterial cell walls or disrupting metabolic pathways in pathogens.
- Tyrosinase inhibition : Compounds similar to benzenecarboximidamide have demonstrated the ability to inhibit tyrosinase, an enzyme critical in melanin production, which may have applications in skin whitening treatments .
Biological Activity Summary Table
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of bacterial metabolism | |
| Tyrosinase inhibition | Competitive inhibition of enzyme |
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study demonstrated that benzenecarboximidamide derivatives can reduce inflammation markers in vitro. The compounds were shown to lower levels of TNF-alpha and IL-6 in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases . -
Antimicrobial Activity :
Research indicated that benzenecarboximidamide exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting the integrity of the bacterial cell membrane, leading to cell lysis . -
Tyrosinase Inhibition :
In a comparative study, benzenecarboximidamide derivatives were tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results showed that these compounds effectively reduced melanin production in a concentration-dependent manner, outperforming traditional inhibitors like kojic acid at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
